Salsolidine

Catalog No.
S596918
CAS No.
5784-74-7
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salsolidine

CAS Number

5784-74-7

Product Name

Salsolidine

IUPAC Name

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3

InChI Key

HMYJLVDKPJHJCF-UHFFFAOYSA-N

SMILES

CC1C2=CC(=C(C=C2CCN1)OC)OC

Synonyms

1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, salsolidine, salsolidine hydrochloride, salsolidine hydrochloride, (S)-isomer, salsolidine, (S)-isomer

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)OC)OC

Salsolidine is a naturally occurring alkaloid classified as a tetrahydroisoquinoline. Its chemical structure is characterized by the presence of two methoxy groups and a methyl group, specifically represented as 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. This compound has garnered attention for its potential pharmacological properties, particularly as a monoamine oxidase A inhibitor, which plays a significant role in regulating neurotransmitter levels in the brain. Salsolidine is derived from various natural sources and has been studied for its implications in neuroprotection and cardiovascular health .

  • Oxidation: This compound can be oxidized to yield corresponding quinoline derivatives. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
  • Reduction: It can be reduced to form dihydro derivatives, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Salsolidine can participate in substitution reactions, particularly at the nitrogen atom, often involving alkyl halides or acyl chlorides in the presence of a base .

These reactions highlight the versatility of salsolidine in synthetic organic chemistry.

Salsolidine has demonstrated significant biological activity, primarily due to its role as a monoamine oxidase A inhibitor. By inhibiting this enzyme, salsolidine increases the levels of monoamines such as serotonin and norepinephrine in the brain, which can positively influence mood and cognitive function. Additionally, research indicates that derivatives of salsolidine exhibit cytotoxic properties against various cancer cell lines, including HEK293 (human embryonic kidney), A549 (lung cancer), MCF-7 (breast cancer), and SH-SY5Y (neuroblastoma) cells . The compound's mechanism of action suggests potential applications in treating neurodegenerative diseases and managing hypertension.

Several synthesis methods for salsolidine have been developed:

  • Pomeranz–Fritsch–Bobbitt Methodology: This method involves hydride addition to N-tert-butanesulfinyl ketimine to produce salsolidine with high enantiomeric purity .
  • Reaction with Formamidine: Salsolidine can be synthesized by reacting 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with formamidine in the presence of camphorsulfonic acid as a catalyst under reflux conditions .
  • Continuous-flow Systems: Industrial production often employs continuous-flow systems combined with green solvents to enhance efficiency and sustainability.

These methods reflect the compound's synthetic versatility and potential for large-scale production.

Salsolidine has various applications across multiple fields:

  • Pharmaceutical Development: Due to its neuroprotective properties and ability to modulate neurotransmitter levels, salsolidine is explored for developing treatments for neurodegenerative diseases and mood disorders.
  • Biochemical Research: It serves as a research tool for studying enzyme activity and neurotransmitter modulation.
  • Synthetic Chemistry: Salsolidine is utilized as a precursor for synthesizing complex alkaloids and other bioactive compounds .

Studies on salsolidine have indicated its interactions with several biological targets:

  • Monoamine Oxidase A: As a competitive inhibitor, it affects monoamine metabolism and subsequently alters neurotransmitter levels in the brain.
  • Cyclin-dependent Kinase 9: Certain derivatives have shown cytotoxic activity through interaction with this kinase, influencing cell cycle progression in tumor cells .

These interactions underscore the compound's potential therapeutic implications.

Salsolidine shares structural similarities with several other tetrahydroisoquinoline alkaloids. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
TetrahydropalmatineContains a similar tetrahydroisoquinoline backboneExhibits analgesic properties; used in traditional medicine
BerberineQuaternary ammonium salt; isoquinoline structureKnown for antimicrobial and anti-inflammatory effects
MorphinePhenanthrene structure; derived from opium poppyPotent analgesic; acts primarily on opioid receptors

Salsolidine is unique due to its specific inhibition of monoamine oxidase A and its implications in neuroprotection and cardiovascular health. Its distinct methoxy substitutions further differentiate it from other similar compounds .

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Related CAS

63283-42-1 (hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Salsolidine

Dates

Modify: 2023-08-15
Marshall et al. Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry, doi: 10.1038/s41557-020-00606-w, published online 30 December 2020

Explore Compound Types